2-{4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenoxy}acetamide
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Overview
Description
2-{4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazolo[3,4-b]pyridine core, and a phenoxyacetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The furan ring is introduced via a Friedel-Crafts alkylation reaction, followed by the attachment of the phenoxyacetamide group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The carbonyl group in the pyrazolo[3,4-b]pyridine core can be reduced to form alcohol derivatives.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include oxidized furan derivatives, reduced alcohols, and substituted phenoxyacetamides, each with potential biological activities .
Scientific Research Applications
2-{4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-{4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways. This can result in inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: Share the core structure but differ in substituents, affecting their biological activities.
Furan-containing compounds: Exhibit similar reactivity in oxidation and substitution reactions.
Phenoxyacetamide derivatives: Vary in their pharmacological profiles based on the nature of the substituents .
Uniqueness
2-{4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE is unique due to its combination of a furan ring, pyrazolo[3,4-b]pyridine core, and phenoxyacetamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H18N4O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[4-[1-(furan-2-ylmethyl)-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]phenoxy]acetamide |
InChI |
InChI=1S/C19H18N4O4/c20-17(24)11-27-13-5-3-12(4-6-13)15-8-18(25)22-19-16(15)9-21-23(19)10-14-2-1-7-26-14/h1-7,9,15H,8,10-11H2,(H2,20,24)(H,22,25) |
InChI Key |
LAHMXVDOGBTZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC=C(C=C4)OCC(=O)N |
Origin of Product |
United States |
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